tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Description

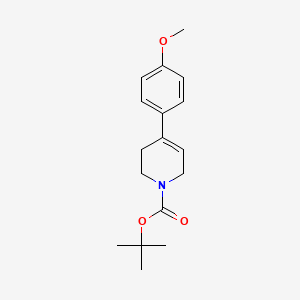

Chemical Structure and Properties tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate (CAS: 138647-51-5) is a dihydropyridine derivative with a molecular formula of C₁₇H₂₃NO₃ and a molecular weight of 289.38 g/mol . Its structure comprises a partially unsaturated six-membered pyridine ring (3,6-dihydro-1(2H)-pyridine) substituted with a tert-butyl carbamate (Boc) group at position 1 and a 4-methoxyphenyl moiety at position 2. The Boc group serves as a protective moiety for amines in synthetic organic chemistry, while the 4-methoxyphenyl substituent introduces electron-donating properties, influencing reactivity and solubility .

Applications

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules targeting neurological disorders. Its dihydropyridine core enables further functionalization through hydrogenation or substitution reactions .

Properties

IUPAC Name |

tert-butyl 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-5-7-15(20-4)8-6-13/h5-9H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLPOLQMHUJFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate can undergo oxidation reactions to form the corresponding pyridine derivative.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility : The presence of polar groups (e.g., -NH₂ in CAS 690632-14-5) increases water solubility compared to the hydrophobic methoxyphenyl variant .

- Thermal Stability : Trifluoromethyl-substituted analogues (e.g., CAS 73286-70-1 derivatives) demonstrate higher thermal stability due to strong C-F bonds .

Pharmaceutical Relevance

- Drug Intermediate : The reference compound is a precursor to 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, a key intermediate in antipsychotic drug synthesis .

- Kinase Inhibitors: Analogues with thiazole or aminophenoxy groups show promise in inhibiting tyrosine kinases due to their ability to chelate ATP-binding site residues .

Biological Activity

tert-Butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is an organic compound belonging to the class of pyridinecarboxylates. Its structure includes a tert-butyl group, a methoxyphenyl group, and a dihydropyridine ring, making it a compound of interest in various fields including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand that binds to various receptors or enzymes, modulating their activities.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to receptors that are critical in cellular signaling pathways, potentially altering physiological responses.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance, its structural features suggest it may exhibit significant activity against specific biological targets.

Case Studies

- Inhibition Studies:

- Antimicrobial Activity:

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-hydroxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | Structure | Moderate enzyme inhibition |

| tert-Butyl 4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | Structure | High receptor binding affinity |

| tert-Butyl 4-(4-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | Structure | Significant antimicrobial activity |

The presence of different substituents (hydroxy, chloro, nitro) alters the electronic properties and steric hindrance around the pyridine ring, influencing their reactivity and biological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-(4-methoxyphenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate?

- Methodology : The synthesis typically involves multi-step routes:

Core scaffold construction : Piperidine or dihydropyridine rings are built via cyclization or ring-closing metathesis.

Functionalization : The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling using a boronic ester intermediate (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate) and a brominated methoxyphenyl precursor .

Boc protection : The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

- Key validation : Progress is monitored via TLC, NMR (e.g., disappearance of boronate proton signals at δ 1.3 ppm), and mass spectrometry .

Q. How is the structure of this compound validated in academic research?

- Primary techniques :

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., dihydropyridine proton splitting patterns at δ 5.5–6.0 ppm) and Boc group integrity (tert-butyl singlet at δ 1.4 ppm) .

- X-ray crystallography : SHELXL software refines crystal structures to resolve stereochemical ambiguities. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) are analyzed .

- High-resolution mass spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., CHNO requires m/z 289.1678) .

Q. What are the known biological activities of dihydropyridine derivatives like this compound?

- Mechanistic insights : Dihydropyridines are studied as calcium channel blockers, but substitutions (e.g., 4-methoxyphenyl) may modulate selectivity. For analogs, in vitro assays (e.g., patch-clamp electrophysiology) assess voltage-gated ion channel inhibition .

- Therapeutic potential : Structural analogs show promise in cardiovascular and neurological disorders, though specific activity for this compound requires further validation .

Advanced Research Questions

Q. How can researchers optimize the yield of Suzuki-Miyaura coupling for this compound?

- Experimental design :

- Catalyst screening : Compare Pd(PPh), PdCl(dppf), and Buchwald-Hartwig catalysts in anhydrous dioxane at 110°C .

- Base selection : Test KPO, CsCO, and NaCO to minimize deprotection of the Boc group.

- Kinetic monitoring : Use in situ IR spectroscopy to track boronate consumption (C-B stretch at ~1340 cm) .

- Reported yields : Optimized conditions achieve ~70% yield with Pd(dppf)Cl and KPO .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Case study : If NMR suggests planar geometry but X-ray reveals puckered dihydropyridine rings, use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model conformational energy barriers .

- Validation : Overlay computed and experimental H NMR shifts (RMSD < 0.1 ppm) to confirm accuracy .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- ADME modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.